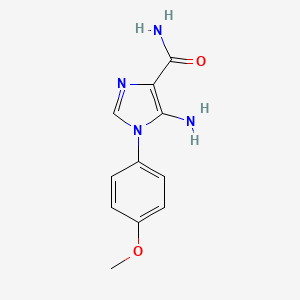

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

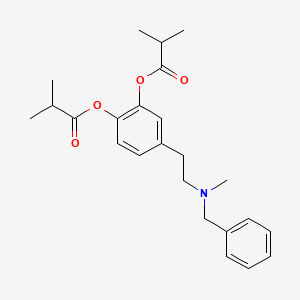

Übersicht

Beschreibung

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound with a molecular formula C11H11N3O3. It is also known as ZM 241385 and is a highly selective antagonist of adenosine A2a receptors. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as Parkinson's disease, cancer, and inflammation.

Wissenschaftliche Forschungsanwendungen

Application in Antidepressant Synthesis

Specific Scientific Field

Medicinal Chemistry, specifically the synthesis of antidepressant molecules.

Summary of the Application

Depression is a major global health concern, affecting approximately 280 million people worldwide . The synthesis of antidepressant molecules is an important field of medicinal chemistry. “5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide” plays a role in the synthesis of these molecules .

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules involves metal-catalyzed procedures. Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressants .

Results or Outcomes

The synthesis of antidepressant molecules through metal-catalyzed procedures has led to advancements in therapies for depression. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Specific Scientific Field

Organic Chemistry, specifically the synthesis of heterocycles.

Summary of the Application

Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . “5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide” is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

Results or Outcomes

The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield. The structure of the product was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .

Synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide Derivatives

Specific Scientific Field

Medicinal Chemistry, specifically the synthesis of urease inhibitors.

Summary of the Application

Urease is a key enzyme in the colonization of Helicobacter pylori, a bacterium that causes gastrointestinal infection. Inhibiting urease is an effective way to treat infections caused by this bacterium. “5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide” is used in the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which have shown potent urease inhibitory activity .

Methods of Application or Experimental Procedures

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Results or Outcomes

The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM. This is significantly lower than the IC50 values of standard inhibitors thiourea and hydroxyurea, which are 22.00 and 100.00 µM, respectively .

Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Summary of the Application

Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications. “5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide” is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

Eigenschaften

IUPAC Name |

5-amino-1-(4-methoxyphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)15-6-14-9(10(15)12)11(13)16/h2-6H,12H2,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXFSPAKALIOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC(=C2N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546128 | |

| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide | |

CAS RN |

93270-70-3 | |

| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

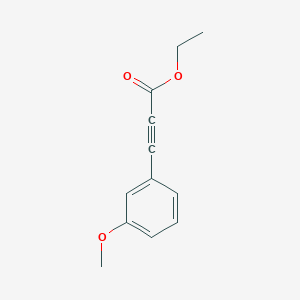

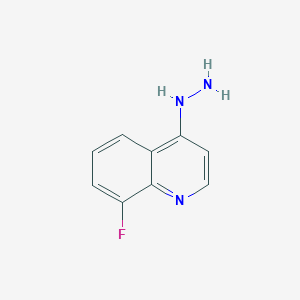

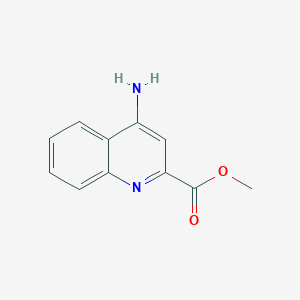

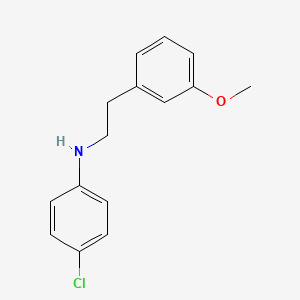

Retrosynthesis Analysis

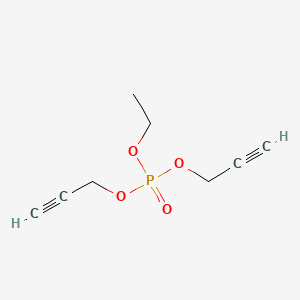

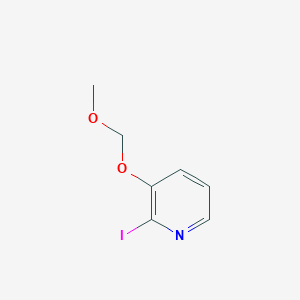

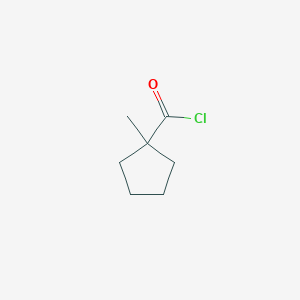

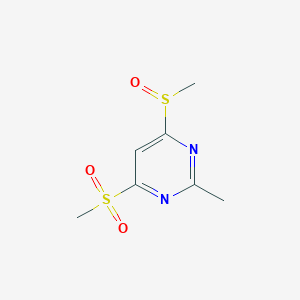

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B1626550.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1626557.png)